molecular formula C20H14ClN5O2S2 B2513409 10-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892731-58-7

10-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2513409
CAS No.: 892731-58-7
M. Wt: 455.94
InChI Key: YNOQTHUTLNUKME-UHFFFAOYSA-N
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Description

10-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a useful research compound. Its molecular formula is C20H14ClN5O2S2 and its molecular weight is 455.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine and related compounds has been extensively explored. Ivachtchenko et al. (2010) detailed the preparation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists, showcasing their significant binding affinity and selectivity towards the 5-HT6 receptor, which implicates their potential in neurological and psychiatric disorders treatment (Ivachtchenko et al., 2010). Similarly, the study by Mittal et al. (2011) on the synthesis, characterization, and antimicrobial activity of substituted tricyclic compounds underscores the antimicrobial potency of such derivatives, suggesting their application in combating various bacterial and fungal infections (Mittal et al., 2011).

Biological Activity and Potential Therapeutic Applications

The compound and its derivatives have shown promise in various biological activities. Notably, Riyadh (2011) reported the synthesis of enaminones as building blocks for substituted pyrazoles with antitumor and antimicrobial activities, highlighting the versatility of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin derivatives in drug development (Riyadh, 2011). Additionally, the research by Salem et al. (2015) on regioselective synthesis underlines the importance of the precise structural configuration in enhancing the biological efficacy of these compounds (Salem et al., 2015).

Properties

IUPAC Name

10-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2S2/c1-12-7-8-13(11-15(12)21)22-18-17-16(9-10-29-17)26-19(23-18)20(24-25-26)30(27,28)14-5-3-2-4-6-14/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOQTHUTLNUKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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